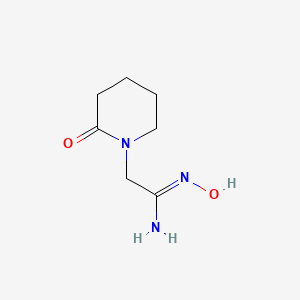![molecular formula C13H20N2O B2607024 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline CAS No. 862874-66-6](/img/structure/B2607024.png)
3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The receptor is located in the central nervous system and plays a crucial role in regulating synaptic transmission and plasticity, making it a promising target for the treatment of various neurological disorders.
Applications De Recherche Scientifique
Synthesis and Crystal Structure Analysis
Researchers have developed efficient methods for synthesizing highly substituted pyrrolidinone derivatives through a one-pot reaction involving aniline and other compounds. These studies emphasize the importance of these derivatives in understanding molecular structures and intermolecular interactions, as evidenced by the detailed analysis using FTIR, NMR spectroscopy, and single-crystal X-ray analysis. Such compounds show promise in material science for their unique physical properties and potential applications in developing new materials (Ahankar et al., 2021; Krishnan et al., 2021).
Antimicrobial Activity
Another avenue of research has been the exploration of the antimicrobial properties of pyrrolidine-based compounds. A study presented a synthetic method for creating pyrazol-4-yl- and 2H-chromene-based substituted anilines, demonstrating significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Banoji et al., 2022).
Green Chemistry and Ultrasound-promoted Synthesis
The synthesis of pyrrolidin-2-ones using ultrasound in an aqueous medium represents a step towards greener chemical processes. This approach not only provides a more sustainable method for synthesizing these compounds but also highlights the broader application of green chemistry principles in pharmaceutical and material science research (Franco et al., 2012).
Electroluminescence and Material Science
Pyrrolidine derivatives have been investigated for their potential in electroluminescence. Research into tetradentate bis-cyclometalated platinum complexes, including pyrrolidine-based ligands, has shown promising applications in organic light-emitting diodes (OLEDs). These studies contribute to the development of more efficient and durable OLED materials, showcasing the versatility of pyrrolidine derivatives in advanced technological applications (Vezzu et al., 2010).
Propriétés
IUPAC Name |
3-methyl-4-(2-pyrrolidin-1-ylethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-10-12(14)4-5-13(11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVGRSFQLBYLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2606942.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide](/img/structure/B2606943.png)
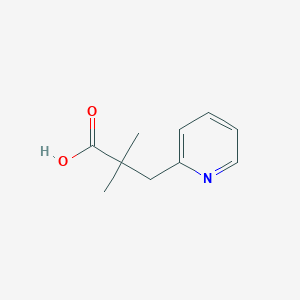
![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazole](/img/structure/B2606945.png)
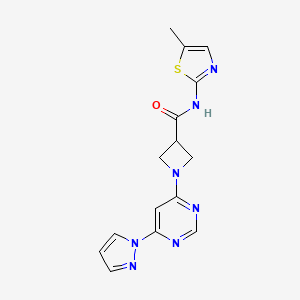
![4-allyl-5-[1-(2-chloro-5-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2606947.png)
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2606950.png)

![3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2606952.png)
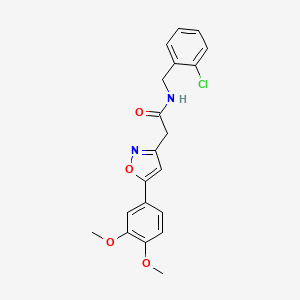
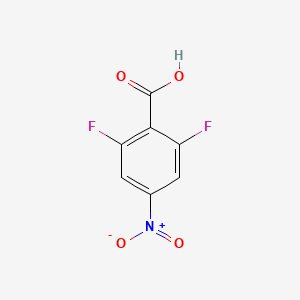

![2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine](/img/structure/B2606958.png)
